molecular formula C11H13F2N B3373356 4-(2,3-Difluorophenyl)piperidine CAS No. 1004852-69-0

4-(2,3-Difluorophenyl)piperidine

Cat. No.: B3373356
CAS No.: 1004852-69-0
M. Wt: 197.22 g/mol
InChI Key: NCLIFCTURKFISK-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)piperidine is a piperidine derivative featuring a fluorine-substituted phenyl ring at the 4-position of the piperidine core. The compound’s structure combines the six-membered amine ring of piperidine with a 2,3-difluorophenyl group, which introduces steric and electronic modifications critical for its applications. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of calcitonin gene-related peptide (CGRP) antagonists, as evidenced by its role in patent-derived synthetic routes . Its commercial availability from suppliers like Combi-Blocks and Biopharmacule Speciality Chemicals further underscores its industrial relevance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,3-difluorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLIFCTURKFISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2,3-Difluorophenyl)piperidine typically involves the reaction of 2,3-difluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(2,3-Difluorophenyl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-(2,3-Difluorophenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)piperidine involves its interaction with molecular targets, such as receptors or enzymes, through binding or inhibition. The specific pathways and targets depend on the context of its use, particularly in medicinal chemistry where it may act as an inhibitor or modulator of biological pathways .

Comparison with Similar Compounds

Positional Isomers: 2,3- vs. 2,4-Difluorophenyl Substitution

The position of fluorine atoms on the phenyl ring significantly impacts molecular properties. For example:

  • 4-(2,3-Difluorophenyl)piperidine (target compound) has fluorine atoms at the 2- and 3-positions of the phenyl ring, creating a distinct electronic environment.
  • 1-(2,4-Difluorophenyl)piperidine (CAS 1345471-75-1) features fluorines at the 2- and 4-positions.

Key Difference : The 2,3-difluoro configuration increases steric bulk near the piperidine nitrogen, which may hinder interactions with flat enzymatic pockets, whereas the 2,4-isomer offers a more linear geometry for target engagement.

Functional Group Variations: Phenyl vs. Phenoxy/Benzoyl Groups

Replacing the phenyl group with other substituents modifies reactivity and applications:

  • 4-(2,3-Difluorophenoxy)piperidine (CAS 1062241-40-0): The phenoxy group introduces an oxygen atom, enhancing hydrogen-bonding capacity and polarity. This compound is used in medicinal chemistry for its improved solubility .
  • 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride (CAS 25291289-50-4): The benzoyl group adds a ketone functionality, making it reactive toward nucleophiles (e.g., in amide bond formation). This derivative is employed as a synthetic intermediate for complex pharmaceuticals .

Key Difference: The benzoyl variant’s ketone group broadens its utility in coupling reactions, while the phenoxy derivative’s oxygen atom improves aqueous solubility.

Halogen Substitution: Fluorine vs. Chlorine

Halogen choice influences electronic properties and bioactivity:

  • 4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine (CAS 1565519-91-6): Chlorine atoms at the 3,4-positions increase steric bulk and electron-withdrawing effects compared to fluorine.

Key Difference : Chlorine’s higher atomic weight and electronegativity may enhance receptor binding affinity but reduce metabolic stability compared to fluorine.

Data Tables

Table 1: Structural and Commercial Comparison of Piperidine Derivatives

Compound Name CAS Number Substituents Molecular Formula Key Applications
This compound N/A 2,3-Difluorophenyl at C4 C11H11F2N CGRP antagonist synthesis
1-(2,4-Difluorophenyl)piperidine 1345471-75-1 2,4-Difluorophenyl at C1 C11H11F2N Pharmaceutical intermediate
4-(2,4-Difluorobenzoyl)-piperidine 25291289-50-4 2,4-Difluorobenzoyl at C4 C12H11F2NO Reactive intermediate
4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine 1565519-91-6 3,4-Dichlorobenzyl, F at C4 C12H14Cl2FN CNS-targeting drug candidate

Biological Activity

4-(2,3-Difluorophenyl)piperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's structure features a piperidine ring substituted with a difluorophenyl group. The presence of fluorine atoms enhances lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor for key enzymes involved in metabolic pathways, potentially impacting conditions like diabetes and neurodegenerative diseases.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Studies have shown that fluorinated piperidines can inhibit AChE, which is crucial for neurotransmitter regulation in the central nervous system. This inhibition may contribute to cognitive enhancement effects observed in some derivatives .
  • α-Glucosidase Inhibition : The compound has also demonstrated significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes by regulating blood glucose levels .

Structure-Activity Relationships (SAR)

The introduction of fluorine atoms at specific positions on the phenyl ring has been shown to enhance the biological activity of piperidine derivatives. For instance, compounds with fluorine substitutions exhibited improved binding affinities for target enzymes compared to their non-fluorinated counterparts .

Case Study 1: Enzyme Inhibition Profile

A recent study evaluated a series of fluorinated piperidines, including this compound, against various targets:

  • In Vitro Studies : The compound showed competitive inhibition against α-glucosidase and mixed-type inhibition against AChE.
  • Kinetic Analysis : Kinetic studies revealed that the compound's inhibitory effects were dose-dependent, providing insights into optimal dosing strategies for therapeutic applications .

Case Study 2: Therapeutic Applications

Another study focused on the potential therapeutic applications of this compound in neurodegenerative diseases:

  • Alzheimer's Disease Model : In vivo studies demonstrated that the compound improved cognitive function in STZ-induced diabetic rats, highlighting its neuroprotective properties .
  • Mechanistic Insights : Molecular docking studies suggested favorable interactions between the compound and active sites of AChE, supporting its role as a potential treatment for Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other piperidine derivatives:

CompoundAChE Inhibitionα-Glucosidase InhibitionAntioxidant Activity
This compoundModerateStrongModerate
4-FluorophenylpiperidineWeakModerateStrong
PiperidineNoneWeakNone

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(2,3-Difluorophenyl)piperidine, and how can reaction conditions be optimized for higher yields?

  • Answer : The synthesis typically involves alkylation of piperidine with 2,3-difluorobenzyl bromide under basic conditions. Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Solvent selection : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
  • Catalyst use : Transition metals (e.g., Pd catalysts) improve coupling efficiency in multi-step syntheses .
    • Validation : Monitor purity via HPLC and confirm structure with 1^1H/13^13C NMR and LCMS (e.g., m/z ~209 [M+H]+^+) .

Q. How is the molecular structure of this compound characterized, and what techniques confirm its stereochemistry?

  • Answer :

  • X-ray crystallography : Resolves the para-substitution of the difluorophenyl group on the piperidine ring and confirms chair conformation .
  • NMR spectroscopy : 19^{19}F NMR distinguishes fluorine environments (δ ~-140 ppm for ortho-F vs. -150 ppm for meta-F) .
  • Computational modeling : DFT calculations predict bond angles and electrostatic potential maps .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Answer : Prioritize assays based on structural analogs:

  • Receptor binding : Radioligand displacement assays (e.g., orexin receptors, serotonin transporters) .
  • Cellular viability : MTT assays to assess cytotoxicity in neuronal or cancer cell lines .
  • Enzyme inhibition : Test against kinases (e.g., Akt) using fluorescence polarization .

Advanced Research Questions

Q. How does the substitution pattern (2,3-difluoro vs. 3,4-difluoro) on the phenyl ring affect receptor selectivity and potency?

  • Answer :

  • Comparative studies : 2,3-Difluoro substitution increases lipophilicity (clogP ~2.5) and enhances blood-brain barrier permeability compared to 3,4-difluoro analogs .
  • Receptor profiling : 2,3-Difluoro derivatives show higher selectivity for orexin type 2 receptors (Ki < 50 nM) due to steric and electronic effects .
  • Case study : In Akt inhibitors, 2,3-difluoro substitution reduced off-target binding to hERG channels by 30% .

Q. What strategies improve the metabolic stability of this compound derivatives in preclinical models?

  • Answer :

  • Fluorine shielding : The 2,3-difluoro group reduces CYP450-mediated oxidation, extending half-life in liver microsomes (t1/2_{1/2} > 120 min) .
  • Prodrug design : Introduce ester or carbamate moieties at the piperidine nitrogen to enhance solubility and slow clearance .
  • Species-specific metabolism : Use humanized mouse models to identify interspecies differences in glucuronidation rates .

Q. How can contradictions in in vivo vs. in vitro efficacy data for this compound analogs be resolved?

  • Answer :

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma exposure (AUC) with target engagement (e.g., receptor occupancy) .
  • Tissue distribution studies : Quantify compound levels in the brain via LC-MS/MS to confirm CNS penetration .
  • Off-target profiling : Use thermal shift assays (TSA) to identify unintended protein interactions .

Methodological Considerations

Q. What analytical workflows are critical for detecting impurities in this compound batches?

  • Answer :

  • HPLC-MS/MS : Detect trace intermediates (e.g., unreacted 2,3-difluorobenzyl bromide) with a C18 column and 0.1% formic acid mobile phase .
  • Elemental analysis : Verify fluorine content (theoretical ~18.2%) to confirm stoichiometry .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) identify hydrolytic byproducts .

Q. How can computational tools guide the design of this compound analogs with improved target affinity?

  • Answer :

  • Molecular docking : Simulate binding to orexin receptors (PDB: 6TOA) to prioritize substituents with favorable π-π stacking .
  • Free-energy perturbation (FEP) : Predict ΔΔG values for fluorine substitutions at positions 2 vs. 3 .
  • ADMET prediction : Software like Schrödinger QikProp estimates bioavailability (%F > 60%) and CNS activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,3-Difluorophenyl)piperidine
Reactant of Route 2
4-(2,3-Difluorophenyl)piperidine

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